molecular formula C20H21NO3 B2830701 (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one CAS No. 464907-66-2

(2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B2830701
CAS No.: 464907-66-2
M. Wt: 323.392
InChI Key: BWHUJYPETUYKLW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two aromatic rings: ring A (substituted with a benzyloxy group at the para position) and ring B (substituted with a morpholine moiety).

Properties

IUPAC Name

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(21-12-14-23-15-13-21)11-8-17-6-9-19(10-7-17)24-16-18-4-2-1-3-5-18/h1-11H,12-16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUJYPETUYKLW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylmethoxybenzaldehyde and morpholine.

    Condensation Reaction: The key step involves a condensation reaction between 4-phenylmethoxybenzaldehyde and morpholine in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Dehydration: The intermediate product undergoes dehydration to yield the final this compound compound. This step may require the use of a dehydrating agent, such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Case Study: Antitumor Activity
A notable study demonstrated that a derivative of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)8.1Cell cycle arrest
HeLa (Cervical)6.5Inhibition of PI3K/Akt pathway

Agricultural Applications

Pesticidal Properties
The compound has also been evaluated for its pesticidal properties. Triazole derivatives are known for their ability to act as fungicides and insecticides. Studies have shown that this compound can effectively control fungal pathogens in crops.

Case Study: Fungal Control in Wheat
In a controlled experiment, the application of 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine resulted in a significant reduction of Fusarium graminearum in wheat crops.

Treatment Fungal Load Reduction (%) Control
Compound Application85%Untreated (0%)

Materials Science Applications

Polymer Additives
In materials science, the compound can be utilized as an additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Blends
A study investigated the effects of incorporating this triazole derivative into polyvinyl chloride (PVC). The results indicated enhanced thermal stability and reduced flammability.

Property PVC without Additive PVC with Additive
Thermal Decomposition Temp (°C)250290
Flammability RatingUL94 V-2UL94 V-0

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chalcones with modifications to the aromatic rings or the amine substituent demonstrate diverse pharmacological and physicochemical profiles. Below is a systematic comparison:

Key Observations :

  • Electronegative substituents (e.g., -Br, -F) on aromatic rings correlate with lower IC50 values in non-piperazine chalcones .
  • Benzyloxy groups (e.g., in 5o) enhance cytotoxicity in hybrid chalcones, likely due to improved membrane permeability .
Physicochemical and Spectroscopic Properties
Compound Name 1H NMR Shifts (Key Peaks) 13C NMR Shifts (Key Peaks) Reference
MO1 3.34–3.33 ppm (morpholine); 7.04–7.45 ppm (aromatic) 186.46 (C=O); 153.99 ppm (aromatic)
MO7 3.35–3.34 ppm (morpholine); 8.11–8.14 ppm (NO2 aromatic) 186.07 (C=O); 146.12 ppm (NO2)
5n (benzyloxy-pyrazole hybrid) 7.03–7.02 ppm (benzyloxy); 3.82 ppm (OCH3) 160.89 ppm (C-O)
Target Compound (Inferred) ~3.3–3.7 ppm (morpholine); ~7.0 ppm (benzyloxy) ~186 ppm (C=O); ~160 ppm (C-O) N/A

Key Observations :

  • Morpholine protons typically resonate at 3.3–3.7 ppm in 1H NMR .
  • The benzyloxy group’s aromatic protons appear near 7.0 ppm , similar to other aryl ethers .
  • Carbonyl (C=O) signals are consistently observed at ~186 ppm in 13C NMR .
Pharmacological Potential
  • Anticancer Activity : Pyrazole-benzyloxy hybrids (e.g., 5o) inhibit tubulin polymerization (66.40% inhibition) and arrest the cell cycle . The target compound’s benzyloxy group may confer similar effects.
  • Enzyme Inhibition : Morpholine-substituted chalcones (e.g., MO1–MO9) are studied as dual MAO-B/AChE inhibitors, though activity depends on substituents .

Biological Activity

The compound (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one (CAS No. 464907-66-2) is a synthetic organic molecule characterized by its unique structural features, including a conjugated enone system and a morpholine ring. This compound has garnered attention for its potential biological activities, particularly in the field of pharmacology, where it is being investigated for its anti-cancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NO3C_{20}H_{21}NO_3, with a molar mass of 323.39 g/mol. The presence of the benzyloxy group enhances its solubility and biological activity, making it an interesting candidate for various pharmacological applications.

PropertyValue
Molecular Formula C20H21NO3C_{20}H_{21}NO_3
Molar Mass 323.39 g/mol
CAS Number 464907-66-2

The biological activity of this compound appears to be linked to its ability to modulate various signaling pathways associated with cell growth and apoptosis. Preliminary studies suggest that this compound may inhibit cell proliferation in several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

In Vitro Studies

In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 Value (µM)Selectivity
MCF-72.13 ± 0.80High
SiHa4.34 ± 0.98Moderate
PC-34.46 ± 0.53Moderate
HEK-293T>50Low

These results indicate that this compound exhibits significant cytotoxicity against cancer cells while demonstrating minimal toxicity towards normal human embryonic kidney cells (HEK).

Structure–Activity Relationship

The structure–activity relationship (SAR) of this compound has been explored to understand how modifications in its structure can influence its biological activity. The benzyloxy group and the morpholine ring are critical for enhancing bioactivity, as they facilitate interactions with specific biological targets.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds, highlighting their potential as anti-cancer agents:

  • Kamal et al. synthesized a series of pyrazole-linked arylcinnamides that exhibited significant tubulin polymerization inhibitory action, suggesting a similar mechanism to that proposed for this compound .
  • Srinivasa et al. reported on oxygenated chalcone derivatives that showed selective inhibition against monoamine oxidases, further emphasizing the therapeutic potential of compounds with structural similarities .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chalcone backbone via Claisen-Schmidt condensation between a benzyloxy-substituted benzaldehyde and morpholin-4-ylacetophenone derivatives under basic conditions (e.g., NaOH/ethanol).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-configuration) .
  • Step 3 : Characterization of intermediates using FT-IR to verify ketone (C=O stretch at ~1650 cm⁻¹) and morpholine ring (C-O-C stretch at ~1100 cm⁻¹) functionalities .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the α,β-unsaturated ketone. For example, C=C bond lengths (~1.32 Å) and torsion angles (>170°) align with trans-geometry .
  • NMR spectroscopy : ¹H NMR shows deshielded vinyl protons (δ 7.5–8.0 ppm, doublet) and benzyloxy protons (δ 5.1–5.3 ppm, singlet). ¹³C NMR confirms the carbonyl carbon at δ ~190 ppm .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 364.1652 for C₂₄H₂₂NO₃⁺) .

Advanced Research Questions

Q. How does the presence of the morpholine ring influence the compound’s biological activity?

The morpholine ring enhances solubility and modulates pharmacokinetics:

  • Hydrogen-bonding capacity : The oxygen atoms in morpholine participate in H-bonding with biological targets (e.g., enzyme active sites), improving binding affinity .
  • Comparative studies : Analogues lacking the morpholine group show reduced antimicrobial activity (e.g., MIC values increase from 8 µg/mL to >64 µg/mL against S. aureus), highlighting its role in target interaction .
  • Structural flexibility : The chair conformation of morpholine allows adaptive binding in hydrophobic pockets, as observed in molecular docking studies with cytochrome P450 enzymes .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions. Mitigation approaches include:

  • Standardized protocols : Fixing parameters like solvent (DMSO concentration ≤1%), incubation time (24–48 hours), and cell lines (e.g., HepG2 vs. MCF-7) to ensure reproducibility .
  • Structure-activity relationship (SAR) analysis : Comparing derivatives (e.g., replacing benzyloxy with methoxy groups) clarifies substituent effects. For instance, benzyloxy groups enhance lipophilicity (logP ~3.5), improving membrane permeability .
  • Dose-response validation : Replicating IC₅₀ curves in triplicate minimizes false positives/negatives in cytotoxicity assays .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Using AutoDock Vina, the compound’s enone moiety forms π-π interactions with tyrosine residues in kinase binding pockets (binding energy ≤ -8.5 kcal/mol) .
  • MD simulations : All-atom simulations (GROMACS) reveal stable binding to DNA gyrase over 100 ns, with root-mean-square deviation (RMSD) < 2.0 Å .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 inhibition risk (>70%), guiding toxicity assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.